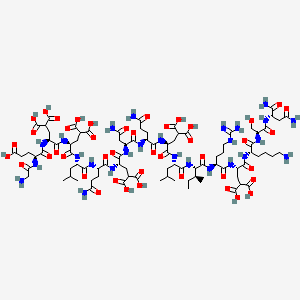

Conantokin-G

Description

Properties

Molecular Formula |

C88H138N26O44 |

|---|---|

Molecular Weight |

2264.2 g/mol |

IUPAC Name |

2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid |

InChI |

InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |

InChI Key |

HTBKFGWATIYCSF-QGXIKSNHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Conantokin-G: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Conantokin-G, a 17-amino acid peptide isolated from the venom of the marine cone snail Conus geographus, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting NR2B-containing subtypes.[1][2][3][4] Its unique mechanism of action and subunit selectivity have positioned it as a valuable pharmacological tool and a potential therapeutic agent for a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.[5] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the technical methodologies employed.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Glu-γ-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH2 | |

| Number of Amino Acids | 17 | |

| Molecular Weight | 2264.23 Da | |

| Post-Translational Modifications | Five γ-carboxyglutamate (Gla) residues | |

| Structure | α-helical conformation in the presence of divalent cations | |

| CAS Number | 93438-65-4 |

Pharmacological Activity of this compound

| Parameter | Value | Conditions | Reference |

| IC50 (NMDA-induced cGMP elevation) | 171 nM | Rat cerebellar slices | |

| IC50 (NMDA-evoked currents) | 480 nM | Murine cortical neurons | |

| IC50 ([3H]MK-801 binding) | ~45 nM (for Ala7 derivative) | Spermine-stimulated, cerebellar granule cell cultures | |

| IC50 ([3H]dizolcipine (MK-801) binding) | 0.48 µM | Rat brain membranes | |

| Target Receptor | N-methyl-D-aspartate (NMDA) Receptor | ||

| Subunit Selectivity | NR2B | ||

| Mechanism of Action | Competitive Antagonist |

Experimental Protocols

Venom Collection and Extraction

The initial step in the isolation of this compound involves the collection of venom from live specimens of Conus geographus.

Protocol:

-

Specimen Handling: Live Conus geographus specimens are carefully handled to induce venom release. This can be achieved through defensive or predation-provoked stimuli.

-

Venom Milking: The venom is "milked" from the snail's proboscis into a collection vial. Given the small quantities of venom obtainable from a single snail (typically 10-50 µL), venom from multiple individuals is often pooled.

-

Crude Venom Extraction: The collected venom is immediately extracted to preserve the integrity of the peptides. A common method involves extraction with an aqueous solution of 60% acetonitrile.

-

Lyophilization: The crude venom extract is then lyophilized (freeze-dried) to produce a stable powder, which can be stored for subsequent purification.

Purification of this compound

The purification of this compound from the crude venom extract is a multi-step process involving various chromatography techniques.

Protocol:

-

Size-Exclusion Chromatography (SEC):

-

The lyophilized crude venom is reconstituted in an appropriate buffer (e.g., 0.1 M ammonium acetate).

-

The reconstituted venom is loaded onto a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the components based on their molecular size.

-

Fractions are collected and assayed for biological activity (e.g., NMDA receptor antagonism).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1 (Fractionation):

-

Active fractions from SEC are pooled and subjected to RP-HPLC for further separation.

-

A preparative C18 column is typically used.

-

A linear gradient of increasing acetonitrile concentration in water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is used to elute the peptides. For example, a gradient of 0-60% acetonitrile over 60 minutes.

-

Fractions are collected and again tested for their ability to inhibit NMDA receptor activity.

-

-

RP-HPLC - Step 2 (Final Purification):

-

The active fraction(s) from the initial RP-HPLC step are further purified using a semi-preparative or analytical C18 column.

-

A shallower acetonitrile gradient is employed to achieve high-resolution separation of this compound from other closely eluting peptides.

-

The purity of the isolated this compound is assessed by analytical RP-HPLC and mass spectrometry.

-

Structural Characterization

Protocol:

-

Amino Acid Sequencing:

-

The primary sequence of the purified this compound is determined using automated Edman degradation. This method sequentially removes amino acids from the N-terminus of the peptide, which are then identified by HPLC.

-

-

Mass Spectrometry:

-

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the precise molecular weight of the peptide. This helps to confirm the amino acid sequence and identify any post-translational modifications, such as the five γ-carboxyglutamate residues in this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

To determine the three-dimensional structure of this compound, NMR spectroscopy is employed.

-

Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to obtain distance and dihedral angle restraints.

-

These restraints are then used in computational software to calculate the solution structure of the peptide, revealing its α-helical conformation in the presence of divalent cations.

-

Biological Activity Assays

Protocol:

-

Electrophysiological Recordings:

-

The effect of this compound on NMDA receptor activity can be directly measured using electrophysiological techniques such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific NMDA receptor subunits, or whole-cell patch-clamp recordings from cultured neurons.

-

The application of NMDA in the presence and absence of this compound allows for the determination of its inhibitory effect on ion currents.

-

-

Calcium Influx Assays:

-

Since NMDA receptor activation leads to calcium influx, fluorescent calcium indicators can be used to measure the inhibitory effect of this compound.

-

Cultured neurons are loaded with a calcium-sensitive dye, and the change in fluorescence upon NMDA application with and without this compound is monitored.

-

-

Radioligand Binding Assays:

-

The interaction of this compound with the NMDA receptor can be studied using radioligand binding assays. For example, the ability of this compound to inhibit the binding of a radiolabeled NMDA receptor channel blocker like [3H]MK-801 or [3H]dizocilpine can be measured.

-

Mandatory Visualization

References

- 1. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. The selectivity of this compound for ion channel inhibition of NR2B subunit-containing NMDA receptors is regulated by amino acid residues in the S2 region of NR2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conantokin - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Dance: A Technical Guide to the Mechanism of Action of Conantokin-G on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conantokin-G (Con-G), a 17-amino-acid peptide derived from the venom of the marine cone snail Conus geographus, has emerged as a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] Its unique mechanism of action, particularly its selectivity for NR2B subunit-containing receptors, has positioned it as a valuable tool for dissecting the physiological and pathological roles of specific NMDA receptor subtypes and as a potential therapeutic agent for a range of neurological disorders.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with NMDA receptors, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.

Core Mechanism: Subunit-Selective Competitive Antagonism

This compound functions primarily as a competitive antagonist at the glutamate binding site on the NR2B subunit of the NMDA receptor.[1] This interaction prevents the binding of the endogenous agonist, glutamate, thereby inhibiting receptor activation and subsequent ion flow. Unlike non-selective NMDA receptor antagonists, Con-G's activity is highly dependent on the subunit composition of the receptor complex, displaying a marked preference for receptors containing the NR2B subunit.

Subunit Selectivity: The Role of the NR2B S2 Region

The selectivity of this compound for NR2B-containing NMDA receptors is largely governed by specific amino acid residues within the S2 region of the NR2B subunit. Studies utilizing chimeric and mutant receptors have identified key residues that are critical for this selective inhibition. For instance, replacing the S2 region of the Con-G-insensitive NR2A subunit with the corresponding region from NR2B confers sensitivity to the peptide. Site-directed mutagenesis studies have pinpointed specific amino acids within this region that are crucial for the high-affinity interaction with this compound.

Competitive Inhibition at the Glutamate Binding Site

Evidence strongly supports a competitive mechanism of action for this compound. Electrophysiological studies have demonstrated that the inhibitory effect of Con-G can be overcome by increasing the concentration of NMDA. Furthermore, Con-G produces a rightward shift in the NMDA concentration-response curve, a hallmark of competitive antagonism. The slow onset of the block by Con-G can be prevented by co-application with high concentrations of NMDA, further reinforcing its competitive nature.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various experimental systems. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity.

| Preparation | Receptor Subtype | IC50 | Reference |

| Murine Cortical Neurons | Native | 480 nM | |

| Rat Cerebellar Slices | Native | 171 nM | |

| Rat Brain Membranes ([3H]MK-801 binding) | Native | 0.48 µM | |

| Cerebellar Granule Cells (Ala7-Con-G) | Native | ~77 nM | |

| Hippocampal Neurons (EAR16, a Con-G derivative) | Native | 241 µM | |

| Hippocampal Neurons (EAR18, a Con-G derivative) | Native | 176 µM |

Table 1: Inhibitory Potency (IC50) of this compound and its Analogs on Native NMDA Receptors. This table highlights the half-maximal inhibitory concentrations of Con-G and some of its synthetic derivatives in various neuronal preparations.

| Expressed in | Receptor Subunits | Effect of this compound | Reference |

| Xenopus oocytes | NR1a/NR2A | Biphasic: potentiation at low concentrations, inhibition at high concentrations | |

| Xenopus oocytes | NR1a/NR2B | Monophasic inhibition | |

| HEK293 cells | NR1a/NR2A | No substantial effect | |

| HEK293 cells | NR1a/NR2B | Potent inhibition | |

| HEK293 cells | NR1b/NR2A | No substantial effect | |

| HEK293 cells | NR1b/NR2B | Potent inhibition | |

| HEK-293 cells | GluN1a-GluN2A | 50% block at 500 µM (EAR16) | |

| HEK-293 cells | GluN1a-GluN2B | 84% block at 500 µM (EAR16) | |

| HEK-293 cells | GluN1a-GluN2A | 55% block at 500 µM (EAR18) | |

| HEK-293 cells | GluN1a-GluN2B | 62% block at 500 µM (EAR18) |

Table 2: Subunit-Dependent Effects of this compound and its Analogs on Recombinant NMDA Receptors. This table illustrates the differential effects of Con-G and its derivatives based on the specific NR2 subunit present in the NMDA receptor complex.

Key Molecular Determinants of this compound Action

The interaction of this compound with the NMDA receptor is a nuanced process, influenced by specific residues in both the peptide and the receptor.

The Critical Role of γ-Carboxyglutamate (Gla) Residues

This compound contains five γ-carboxyglutamate (Gla) residues, which are post-translationally modified glutamate residues. These negatively charged residues are crucial for the peptide's biological activity. Structure-activity relationship studies have shown that replacement of Gla residues at positions 3 and 4 with alanine leads to a significant reduction or complete loss of NMDA antagonist activity. In contrast, substitutions at other Gla positions have a less dramatic impact.

Interaction with the Polyamine Modulatory Site

While this compound acts competitively at the glutamate site, there is also evidence suggesting an interaction with the polyamine modulatory site of the NMDA receptor. Some studies have proposed that Con-G exerts its inhibitory effect through a noncompetitive inhibition of the positive modulatory effects of polyamines. However, it does not directly bind to the ifenprodil binding site, which is another allosteric modulatory site on NR2B-containing receptors.

Visualizing the Mechanism and Experimental Approaches

To further elucidate the complex interactions and methodologies, the following diagrams provide a visual representation of the mechanism of action of this compound and a typical experimental workflow.

Caption: Competitive antagonism of this compound at the NR2B subunit of the NMDA receptor.

Caption: A typical experimental workflow for studying the effects of this compound on NMDA receptors.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action of this compound relies on robust experimental methodologies. The following provides a detailed overview of the key techniques employed in the cited research.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous expression of NMDA receptors, providing a clean background for expressing recombinant receptors. Primary neuronal cultures, such as murine cortical neurons or rat hippocampal neurons, are also utilized to study the effects on native receptors.

-

Transfection: For studies on recombinant receptors, HEK293 cells are transfected with plasmids encoding the desired NMDA receptor subunits (e.g., NR1 and various NR2 subunits). Standard transfection methods like calcium phosphate precipitation or lipofection are employed.

Electrophysiology

-

Technique: Whole-cell voltage-clamp recording is the primary technique used to measure ion flow through NMDA receptors. This method allows for the precise control of the cell's membrane potential while recording the currents elicited by agonist application.

-

Solutions:

-

External Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Glycine (10-20 µM) is included as a co-agonist.

-

Internal (Pipette) Solution: Typically contains (in mM): 140 CsCl or Cs-gluconate, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

-

Drug Application: NMDA and this compound are applied to the cells via a rapid solution exchange system. To determine the IC50, increasing concentrations of this compound are applied in the presence of a fixed concentration of NMDA.

Radioligand Binding Assays

-

Purpose: These assays are used to determine the binding affinity of this compound and to investigate its interaction with different binding sites on the NMDA receptor.

-

Method:

-

Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized and centrifuged to isolate the membrane fraction containing the NMDA receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MK-801, which binds to the ion channel) in the presence of NMDA and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Analysis: The data is used to calculate the IC50 value of this compound for inhibiting the binding of the radiolabeled ligand.

-

Site-Directed Mutagenesis and Chimeric Receptors

-

Purpose: These techniques are instrumental in identifying the specific amino acid residues responsible for the subunit selectivity of this compound.

-

Method:

-

Chimera Construction: Chimeric cDNAs are created by swapping domains (e.g., the S2 region) between different NR2 subunits (e.g., NR2A and NR2B).

-

Point Mutations: Specific amino acid residues within a subunit are changed to other residues using site-directed mutagenesis kits.

-

Expression and Functional Analysis: The mutant or chimeric receptors are expressed in a host system (e.g., HEK293 cells or Xenopus oocytes), and their sensitivity to this compound is assessed using electrophysiology.

-

Conclusion

This compound represents a highly specific and potent tool for the investigation of NMDA receptor function. Its mechanism as a competitive antagonist with strong selectivity for NR2B-containing receptors is well-established, with the molecular determinants of this selectivity located within the S2 region of the NR2B subunit. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their studies of glutamatergic neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders. The continued exploration of this compound and its analogs holds significant promise for advancing our understanding of the brain in both health and disease.

References

- 1. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qyaobio.com [qyaobio.com]

- 3. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Detrimental Effects of NMDAR Hyperactivity in an Ischemic Rat Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Conantokin-G: A Technical Guide to its Structure and the Critical Role of Gamma-Carboxyglutamate Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-G (Con-G) is a 17-amino acid polypeptide originally isolated from the venom of the marine cone snail Conus geographus. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] A hallmark of Con-G is the post-translational modification of five glutamate (Glu) residues into gamma-carboxyglutamate (Gla). These Gla residues are pivotal to the peptide's structure and function, conferring a dependence on divalent cations for its stable helical conformation and its ability to modulate NMDA receptor activity. This technical guide provides an in-depth exploration of the structure of this compound, the significance of its Gla residues, and the experimental methodologies used to elucidate these characteristics.

Structure of this compound

The structure of this compound is characterized by its primary amino acid sequence and its dynamic secondary structure, which is heavily influenced by the presence of divalent cations.

Primary Structure

This compound is a linear peptide with the following amino acid sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH₂ [2]

The five gamma-carboxyglutamate (Gla) residues are located at positions 3, 4, 7, 10, and 14.[3]

Secondary Structure

In the absence of divalent cations, this compound exists in a largely unstructured or random coil conformation.[4] However, upon the binding of divalent cations such as Ca²⁺ or Mg²⁺, it undergoes a significant conformational change to a stable α-helical structure.[5] This transition is primarily driven by the interaction of the negatively charged Gla residues with the positively charged cations. The helical structure is a mixture of α-helix and 3₁₀-helix conformers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈₈H₁₃₈N₂₆O₄₄ | |

| Molecular Weight | 2264.3 g/mol | |

| Amino Acid Residues | 17 | |

| Gamma-carboxyglutamate (Gla) Residues | 5 | |

| Gla Positions | 3, 4, 7, 10, 14 |

The Role of Gamma-Carboxyglutamate (Gla) Residues

The five Gla residues are the most critical structural and functional determinants of this compound. Their unique chemical properties, conferred by the presence of an additional carboxyl group on the gamma carbon of the glutamate side chain, are central to the peptide's bioactivity.

Divalent Cation Binding and Conformational Stability

The two carboxyl groups on the Gla side chains act as potent chelators of divalent cations. The binding of Ca²⁺ or Mg²⁺ to these residues neutralizes their negative charges and stabilizes the α-helical conformation of the peptide. This cation-dependent folding is a key characteristic of this compound.

NMDA Receptor Antagonism

The Gla residues are directly involved in the interaction of this compound with the NMDA receptor. Structure-activity relationship studies, involving the substitution of Gla residues with other amino acids like alanine, have revealed their importance for antagonist activity.

Table 2: Impact of Gla Residue Substitution on this compound Activity

| Gla Position | Substitution | Effect on NMDA Receptor Antagonist Activity | Reference |

| 3 | Alanine | Markedly reduced activity | |

| 4 | Alanine | No activity | |

| 7 | Alanine | Similar to or slightly more potent than wild-type | |

| 10 | Alanine | Similar to wild-type | |

| 14 | Alanine | Similar to wild-type |

These studies highlight the critical role of Gla residues at positions 3 and 4 for the biological activity of this compound.

Table 3: Quantitative Data on this compound Activity

| Parameter | Value | Condition | Reference |

| IC₅₀ for NMDA-evoked currents | 480 nM | Murine cortical neurons | |

| IC₅₀ for inhibition of NMDA-induced cGMP elevation | 171 nM | Rat cerebellar slices | |

| IC₅₀ for [³H]MK-801 binding (Ala7 analog) | ~45 nM | Spermine-stimulated | |

| IC₅₀ for reducing NMDA-stimulated cGMP levels (Ala7 analog) | ~77 nM | Cerebellar granule cell cultures |

Experimental Protocols

The following sections detail the methodologies used to characterize the structure and function of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

-

Resin Preparation: A Rink amide resin is used as the solid support to generate the C-terminal amide.

-

Amino Acid Coupling:

-

The Fmoc protecting group on the resin is removed using a solution of piperidine in dimethylformamide (DMF).

-

The desired Fmoc-protected amino acid, including Fmoc-Gla(OtBu)₂-OH for the gamma-carboxyglutamate residues, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

-

The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.

-

-

Deprotection and Coupling Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

Structural Analysis: 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of this compound in solution.

-

Sample Preparation: A sample of purified this compound is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM. For studying the cation-bound state, a divalent cation like CaCl₂ is added to the solution.

-

NMR Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

-

Data Processing and Analysis: The acquired NMR data is processed using specialized software. Resonance assignments are made by identifying the spin systems in the TOCSY spectrum and linking them sequentially using the NOESY spectrum.

-

Structure Calculation: The distance restraints obtained from the NOESY experiment, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., X-PLOR, CYANA). These programs use molecular dynamics and simulated annealing algorithms to generate a family of structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with the experimental data and standard protein geometries.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of this compound and its conformational changes upon cation binding.

-

Sample Preparation: A solution of this compound (typically 0.1-0.2 mg/mL) is prepared in a suitable buffer (e.g., phosphate buffer).

-

CD Spectra Acquisition:

-

The CD spectrum of the peptide is recorded in the far-UV region (typically 190-250 nm) using a spectropolarimeter.

-

To study the effect of divalent cations, the spectrum is recorded in the absence and presence of varying concentrations of CaCl₂ or MgCl₂.

-

-

Data Analysis: The CD spectra are analyzed to estimate the secondary structure content. A characteristic spectrum with negative bands at approximately 208 and 222 nm is indicative of an α-helical conformation.

Functional Analysis: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on NMDA receptor-mediated ion currents in neurons.

-

Cell Culture: Primary neurons (e.g., murine cortical neurons) are cultured on coverslips.

-

Recording Setup: A coverslip with cultured neurons is placed in a recording chamber on the stage of a microscope. The chamber is perfused with an external solution.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording: The neuron is voltage-clamped at a holding potential (e.g., -70 mV). NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and glycine.

-

This compound Application: this compound is applied to the neuron via the perfusion system, and the change in the NMDA-evoked current is measured to determine the inhibitory effect of the peptide.

Visualizations

Signaling Pathway

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Synthetic analogues of this compound: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the Solution Structures of this compound and Conantokin-T by CD and NMR Spectroscopy* | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of γ-Carboxyglutamate (Gla) Residues in the α-Helicity of Conantokin-G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Conantokin-G (Con-G), a 17-amino acid polypeptide originally isolated from the venom of the marine cone snail Conus geographus, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] A defining structural feature of Con-G is the post-translational modification of five glutamate (Glu) residues to γ-carboxyglutamate (Gla).[5] These Gla residues are crucial in mediating a conformational switch in the peptide from a random coil to a stable α-helical structure, a transition that is predominantly dependent on the presence of divalent cations. This guide provides an in-depth technical analysis of the role of Gla residues in the α-helicity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Quantitative Analysis of this compound α-Helicity

The α-helical content of this compound is significantly influenced by the presence of divalent cations, a phenomenon directly linked to the chelating properties of the Gla residues. Circular Dichroism (CD) spectroscopy is the primary technique used to quantify these structural changes. The table below summarizes the α-helical content of Con-G under various conditions as reported in the literature.

| Condition | α-Helical Content (%) | Divalent Cation(s) | Reference(s) |

| Aqueous Buffer (Absence of Divalent Cations) | Low / Unstructured | None | |

| In the presence of Ca²⁺ | ~50-60% | Ca²⁺ | |

| In the presence of Mg²⁺ | ~68% | Mg²⁺ | |

| In the presence of Zn²⁺ | ~69% | Zn²⁺ | |

| In the presence of Cu²⁺ | Similar to Ca²⁺ | Cu²⁺ | |

| In the presence of Mn²⁺ | >70% | Mn²⁺ | |

| In the presence of Ba²⁺ | ~7% | Ba²⁺ | |

| Con-G[Gla3,4,7,10,14E] with Metal Ions | Completely Random | Divalent Cations | |

| Con-G[Gla7,10,14E] with Metal Ions | Completely Random | Divalent Cations |

Key Observations:

-

In the absence of divalent cations, this compound exists predominantly in a random, unstructured conformation.

-

The addition of divalent cations induces a significant increase in α-helicity.

-

The degree of induced helicity correlates with the size and charge of the cation, with smaller cations like Mg²⁺, Zn²⁺, and Mn²⁺ inducing a higher helical content than larger cations like Ca²⁺ and Ba²⁺.

-

Replacement of Gla residues with Glutamate (Glu), which lacks the second carboxyl group, abolishes the cation-dependent induction of α-helicity, demonstrating the critical role of the γ-carboxy group in this process.

Experimental Protocols

The determination of this compound's secondary structure and the influence of Gla residues relies heavily on spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Peptide Synthesis

Synthetic this compound and its analogues are typically produced using solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin and Amino Acid Preparation: A suitable solid support resin (e.g., Rink amide resin for C-terminal amidation) is used. Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH for standard glutamate and Fmoc-Gla(OtBu)₂-OH for γ-carboxyglutamate, are prepared.

-

Chain Assembly: The peptide chain is assembled on an automated peptide synthesizer. The synthesis follows a cycle of deprotection of the N-terminal Fmoc group (typically with piperidine), followed by coupling of the next Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A cleavage cocktail, commonly containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, is used.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution.

Protocol:

-

Sample Preparation: Lyophilized this compound is dissolved in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The peptide concentration is accurately determined, for instance, by UV absorbance at 280 nm if aromatic residues are present, or by amino acid analysis.

-

Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The temperature is controlled using a Peltier device, typically set to 25°C.

-

Data Acquisition:

-

A baseline spectrum of the buffer alone is recorded.

-

The CD spectrum of the peptide solution is then recorded over a wavelength range of 190-260 nm in a quartz cuvette with a specific path length (e.g., 1 mm).

-

For cation titration experiments, small aliquots of a concentrated stock solution of the desired divalent cation (e.g., CaCl₂, MgCl₂) are added incrementally to the peptide solution, and a spectrum is recorded after each addition.

-

-

Data Analysis:

-

The buffer baseline is subtracted from the sample spectra.

-

The observed ellipticity (in millidegrees) is converted to mean residue ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

-

The percentage of α-helicity is estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established algorithms or comparison to reference values for 100% helical peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the three-dimensional fold and side-chain orientations of peptides in solution.

Protocol:

-

Sample Preparation: A concentrated solution of the peptide (typically 1-2 mM) is prepared in a suitable buffer, often containing 90% H₂O/10% D₂O or 100% D₂O. For cation-bound studies, the divalent cation is added to the desired concentration.

-

Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

¹H 1D: To get a general overview of the sample.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain scalar coupling information, which can provide dihedral angle restraints.

-

-

Data Processing and Analysis:

-

NMR spectra are processed using appropriate software (e.g., NMRPipe).

-

Resonance assignment is performed by sequentially connecting the spin systems identified in the TOCSY spectrum using the through-space connectivities observed in the NOESY spectrum.

-

NOE cross-peaks are integrated to derive interproton distance restraints.

-

Dihedral angle restraints are derived from scalar coupling constants.

-

-

Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Visualizations

Logical Relationship: Gla Residues, Cations, and α-Helicity

The following diagram illustrates the causal relationship between the presence of Gla residues, the binding of divalent cations, and the induction of an α-helical conformation in this compound.

Caption: Relationship between Gla, cations, and Con-G helicity.

Experimental Workflow: Determining α-Helicity

This diagram outlines the typical experimental workflow for investigating the role of Gla residues in this compound's α-helicity.

Caption: Workflow for analyzing Con-G structure.

Mechanism of Action: Gla Residues as Cation-Dependent Helicity Switches

The γ-carboxyglutamate residues, with their two carboxyl groups, act as efficient chelators for divalent cations. In the absence of these cations, the negatively charged Gla side chains likely repel each other, preventing the formation of a stable secondary structure. Upon the introduction of divalent cations, these ions form salt bridges between the Gla residues, neutralizing the negative charges and constraining the peptide backbone. This coordination is thought to be a key driver for the transition from a random coil to a more ordered α-helical structure.

NMR studies have provided further insight, suggesting that in the cation-bound state, the side chains of specific Gla residues are optimally positioned to coordinate with the metal ion, thereby stabilizing the helical fold. The finding that different cations induce varying degrees of helicity suggests that the geometry of the coordination complex, which depends on the ionic radius and charge of the cation, plays a significant role in determining the precise helical conformation and stability.

While α-helicity is a prominent feature of cation-bound Con-G, studies on various analogues have shown that there is no strict correlation between the degree of helicity and the peptide's NMDA receptor antagonist activity. For instance, replacement of Gla at positions 3 and 4 significantly reduces or abolishes antagonist activity, while replacements at other positions have less impact, and in some cases, can even enhance potency. This indicates that while the Gla-mediated helical structure is a key characteristic of this compound, specific Gla residues also likely play a direct role in the interaction with the NMDA receptor.

References

- 1. Synthetic analogues of this compound: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the solution structures of this compound and conantokin-T by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conantokin - Wikipedia [en.wikipedia.org]

endogenous function of Conantokin-G in cone snail venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-G (Con-G) is a 17-amino acid polypeptide originally isolated from the venom of the fish-hunting cone snail, Conus geographus.[1][2][3] It belongs to the conantokin family of conotoxins, which are unique among cone snail peptides for their lack of disulfide bonds and the presence of post-translationally modified gamma-carboxyglutamate (Gla) residues.[4] The endogenous function of this compound in the cone snail's venom is to induce a state of paralysis and sedation in its prey, facilitating capture.[3] This potent neurotropic activity has garnered significant interest from the scientific community, leading to extensive research into its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the core functional aspects of this compound, focusing on its interaction with the N-methyl-D-aspartate (NMDA) receptor, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action: Selective NMDA Receptor Antagonism

This compound exerts its physiological effects primarily through the potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission in the central nervous system.

Specificity for the NR2B Subunit

The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. Four different GluN2 subunits exist (GluN2A-D), and the subunit composition of the receptor dictates its pharmacological and physiological properties. This compound exhibits a remarkable selectivity for NMDA receptors containing the GluN2B subunit. This specificity is a key determinant of its unique pharmacological profile and therapeutic potential, as GluN2B-containing receptors are predominantly involved in pathophysiological processes such as excitotoxicity and chronic pain, while being less critical for normal synaptic transmission compared to GluN2A-containing receptors.

Competitive Antagonism

This compound acts as a competitive antagonist at the glutamate binding site on the GluN2B subunit. This means that it directly competes with the endogenous ligand, glutamate, for binding to the receptor. By occupying the glutamate binding site, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that would normally occur upon NMDA receptor activation.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on NMDA receptors has been quantified in various experimental systems. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

| Parameter | Value | Receptor Subtype | Cell Type/System | Reference |

| IC50 | 171 nM | NMDA Receptor | Rat cerebellar slices (NMDA-induced cGMP elevation) | |

| IC50 | 480 nM | NMDA Receptor | Murine cortical neurons (NMDA-evoked currents) | |

| IC50 | 0.48 µM | NMDA Receptor | Rat brain membranes ([3H]dizocilpine binding) | |

| Ki | Not specified | NR1b/NR2B | HEK293 cells | |

| % Inhibition (at 20 µM) | High | NR1a/NR2B, NR1b/NR2B | HEK293 cells | |

| % Inhibition (at 20 µM) | Low/None | NR1a/NR2A, NR1b/NR2A | HEK293 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the function of this compound.

Solid-Phase Peptide Synthesis of this compound

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-Gla(OtBu)2-OH)

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

-

Solvents (DMF, DCM, diethyl ether)

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Coupling of Subsequent Amino Acids: Sequentially couple the remaining Fmoc-protected amino acids, including the gamma-carboxyglutamate residues, following the same deprotection, washing, and coupling cycle.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems like Xenopus oocytes or HEK293 cells.

Materials:

-

Cultured neurons or transfected cells expressing specific NMDA receptor subtypes

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

External solution (containing physiological concentrations of ions, NMDA, and glycine)

-

Internal solution (pipette solution, containing specific ions to control the intracellular environment)

-

This compound solution

Procedure:

-

Cell Preparation: Plate cultured neurons or transfected cells on coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Cell Approach and Seal Formation: Under a microscope, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV) to measure inward currents.

-

Eliciting NMDA Currents: Perfuse the cell with an external solution containing NMDA and glycine to activate the NMDA receptors and elicit an inward current.

-

Application of this compound: Apply this compound at various concentrations to the external solution and record the resulting inhibition of the NMDA-evoked current.

-

Data Analysis: Analyze the recorded currents to determine the IC50 of this compound and characterize the kinetics of the block.

In Vivo Behavioral Assays in Mice

To assess the physiological effects of this compound, such as its antinociceptive or anticonvulsant properties, various behavioral assays are performed in mice following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration.

Materials:

-

Mice (specific strain depending on the model)

-

Stereotaxic apparatus for i.c.v. injections

-

Hamilton syringes

-

This compound solution in sterile saline

-

Behavioral testing apparatus (e.g., hot plate, von Frey filaments, Morris water maze)

Procedure:

-

Animal Preparation and Injection: Anesthetize the mice and place them in a stereotaxic frame. Perform i.c.v. or i.t. injection of this compound or vehicle control at the desired dose.

-

Behavioral Testing (Antinociception):

-

Hot Plate Test: Place the mouse on a heated surface and measure the latency to a nociceptive response (e.g., licking a paw, jumping).

-

Von Frey Test: Use calibrated von Frey filaments to apply mechanical stimuli to the paw and determine the withdrawal threshold.

-

-

Behavioral Testing (Learning and Memory):

-

Morris Water Maze: Place the mouse in a circular pool of opaque water and measure the time it takes to find a hidden escape platform, assessing spatial learning and memory.

-

-

Data Collection and Analysis: Record the behavioral responses and analyze the data to determine the effect of this compound compared to the control group.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound competitively antagonizes the GluN2B subunit of the NMDA receptor.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound, a selective antagonist of NR2B-containing NMDA receptors, represents a fascinating example of a natural peptide with significant therapeutic potential. Its unique mechanism of action, which allows for the modulation of pathological glutamatergic signaling while potentially sparing normal synaptic function, makes it a valuable tool for neuroscience research and a promising lead compound for the development of novel therapeutics for a range of neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the endogenous function and therapeutic applications of this remarkable cone snail venom peptide.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. This compound: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Conantokin-G: Sequence, Modifications, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conantokin-G (Con-G) is a 17-amino acid neuroactive peptide isolated from the venom of the marine cone snail, Conus geographus.[1][2][3] As a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subunit, this compound has garnered significant interest as a potential therapeutic for a range of neurological disorders, including pain, epilepsy, and ischemic brain injury.[1][4] This technical guide provides a comprehensive overview of the this compound peptide, detailing its amino acid sequence, critical post-translational modifications, and its mechanism of action. Furthermore, it outlines key experimental protocols for its synthesis, structural elucidation, and bioactivity assessment, and presents quantitative data on its interaction with NMDA receptors.

Peptide Sequence and Post-Translational Modifications

This compound is a linear peptide with a 17-amino acid sequence. A defining characteristic of this peptide is the extensive post-translational modification of its glutamate (Glu) residues into gamma-carboxyglutamate (Gla). This modification is crucial for its structure and function. The C-terminus of the peptide is also amidated.

Amino Acid Sequence: Gly-Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH₂

Where:

-

Gla: Gamma-carboxyglutamate

The unmodified peptide sequence, with all Gla residues as Glutamate (Glu), is: Gly-Glu-Glu-Glu-Leu-Gln-Glu-Asn-Gln-Glu-Leu-Ile-Arg-Glu-Lys-Ser-Asn-NH₂

The five Gla residues are located at positions 3, 4, 7, 10, and 14. This high density of Gla residues is a hallmark of the conantokin family of peptides and is essential for their biological activity. The gamma-carboxylation is a vitamin K-dependent enzymatic process that occurs after the peptide is synthesized.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal communication. It exhibits a notable selectivity for NMDA receptors containing the NR2B subunit. The binding of this compound to the NMDA receptor inhibits the influx of Ca²⁺ into the neuron, thereby dampening excitotoxic intracellular signaling cascades.

The presence of divalent cations, such as Ca²⁺ and Mg²⁺, is critical for the structure and function of this compound. The gamma-carboxyglutamate residues chelate these cations, inducing a conformational change in the peptide from a random coil to a stable alpha-helix. This helical structure is thought to be the bioactive conformation that interacts with the NMDA receptor.

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on the NMDA receptor.

Quantitative Data

The biological activity of this compound and its analogues has been quantified in various studies. The following tables summarize key quantitative data, including IC₅₀ and K_d values, to provide a comparative overview of its potency and binding affinity.

| Peptide | Assay | System | IC₅₀ | Reference |

| This compound | Inhibition of NMDA-evoked currents | Murine cortical neurons | 480 nM | |

| This compound | Blockade of NMDA-induced cGMP elevation | Rat cerebellar slices | 171 nM | |

| This compound | Inhibition of spermine-stimulated [³H]MK-801 binding | Rat brain membranes | ~200-480 nM | |

| Con-G[Ala⁷] | Inhibition of spermine-stimulated [³H]MK-801 binding | Cerebellar granule cell cultures | ~45 nM | |

| Con-G[Ala⁷] | Reduction of NMDA-stimulated cGMP levels | Cerebellar granule cell cultures | ~77 nM |

| Peptide | Assay | System | K_d | Reference |

| [¹²⁵I]Ala-con-G | Direct binding | Rat brain membranes | 516 ± 120 nM | |

| Mn²⁺ | EPR-based titrations | Synthetic Con-G | 3.9 µM |

Experimental Protocols

This section details the methodologies for key experiments involved in the study of this compound, from its chemical synthesis to its functional characterization.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. A critical component for synthesizing the native peptide is the use of a protected gamma-carboxyglutamate residue, such as Fmoc-Gla(OtBu)₂-OH.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids and Fmoc-Gla(OtBu)₂-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Solvents: DMF, Dichloromethane (DCM)

-

HPLC for purification

Protocol:

-

Resin Swelling: The Fmoc-Rink Amide MBHA resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-amino acid (or Fmoc-Gla(OtBu)₂-OH) is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a TFA cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Lyophilization: The purified peptide is lyophilized to obtain a white powder.

Structural Elucidation by 2D NMR Spectroscopy

The three-dimensional structure of this compound, particularly its calcium-induced helical conformation, is determined using two-dimensional proton NMR (¹H-NMR) spectroscopy.

Materials:

-

Lyophilized this compound peptide

-

D₂O or H₂O/D₂O mixture

-

NMR buffer (e.g., phosphate buffer)

-

CaCl₂ or MgCl₂ solution

-

NMR spectrometer

Protocol:

-

Sample Preparation: A solution of this compound is prepared in the NMR buffer, with and without the addition of CaCl₂ or MgCl₂.

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The proton resonances are assigned to specific amino acids in the peptide sequence.

-

Structure Calculation: The distance restraints obtained from the NOESY spectra are used in molecular dynamics and simulated annealing programs to calculate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools.

Bioactivity Assessment by Whole-Cell Voltage Clamp Electrophysiology

The inhibitory effect of this compound on NMDA receptor-mediated currents is measured using the whole-cell voltage-clamp technique in cells expressing recombinant NMDA receptors (e.g., HEK293 cells).

Materials:

-

HEK293 cells transfected with plasmids encoding NR1 and NR2B subunits

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (containing agonists like NMDA and glycine)

-

Internal solution (for the patch pipette)

-

This compound stock solution

Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with the appropriate NMDA receptor subunit cDNAs.

-

Patch Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries and filled with the internal solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). NMDA receptor-mediated currents are evoked by applying the external solution containing NMDA and glycine.

-

This compound Application: this compound is applied at various concentrations to the external solution, and the resulting inhibition of the NMDA-evoked current is recorded.

-

Data Analysis: The concentration-response data is analyzed to determine the IC₅₀ of this compound.

Below is a diagram representing the experimental workflow for the bioactivity assessment of this compound.

Conclusion

This compound represents a fascinating example of a highly modified peptide from a natural source with potent and specific pharmacological activity. Its unique sequence, featuring multiple gamma-carboxyglutamate residues, and its divalent cation-dependent conformational change are key to its function as an NR2B-selective NMDA receptor antagonist. The experimental protocols outlined in this guide provide a framework for the synthesis, structural determination, and functional characterization of this compound and its analogues. The quantitative data underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics for neurological disorders. Further research into the structure-activity relationships of conantokins will continue to illuminate the intricate interactions between these peptides and their targets, paving the way for the design of next-generation neuropharmacological agents.

References

- 1. Direct binding properties of conantokins to native N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Conantokin-G Bioactivity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Conantokin-G (Con-G) is a 17-amino-acid peptide originally isolated from the venom of the marine cone snail, Conus geographus.[1][2] It is a potent neuroactive peptide that functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4] A defining characteristic of this compound is its high selectivity for NMDA receptors that contain the NR2B subunit.[1] This specificity makes Con-G an invaluable pharmacological tool for dissecting the distinct physiological and pathological roles of NR2B-containing NMDA receptors. Furthermore, its unique profile has positioned it as a potential therapeutic agent for various neurological conditions, including pain, epilepsy, and ischemic brain injury.

This technical guide provides an in-depth overview of the core in vitro methodologies used to characterize the bioactivity of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Mechanism of Action: Competitive Antagonism of the NR2B-Containing NMDA Receptor

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. This compound exerts its inhibitory effect through a competitive antagonism mechanism. It selectively targets the glutamate-binding site on the NR2B subunit, thereby preventing the channel activation that normally follows the binding of glutamate.

Studies involving chimeric and mutant NMDA receptors have identified that the S2 region of the NR2B subunit is a critical molecular determinant for the high-affinity binding and selectivity of Con-G. By blocking channel opening, Con-G effectively inhibits the influx of Ca²⁺ and Na⁺ ions, which in turn prevents the activation of downstream signaling cascades responsible for excitotoxicity and other cellular responses.

Core Experimental Protocols for Bioactivity Characterization

The in vitro analysis of Con-G bioactivity primarily relies on electrophysiology to measure ion channel inhibition, calcium imaging to observe the functional consequences of this inhibition, and binding assays to quantify its affinity for the receptor.

Electrophysiological Analysis using Whole-Cell Patch-Clamp

This technique is the gold standard for directly measuring the effect of Con-G on NMDA-evoked ion currents in real-time.

Objective: To quantify the dose-dependent inhibition of NMDA receptor currents by this compound and determine its potency (IC₅₀).

Methodology:

-

Cell Preparation:

-

Use primary neuronal cultures (e.g., murine cortical or hippocampal neurons) or a heterologous expression system like HEK293 cells transfected with cDNAs for specific NMDA receptor subunits (e.g., NR1a and NR2B).

-

Plate cells onto glass coverslips suitable for microscopy and recording.

-

-

Recording Configuration:

-

Employ the whole-cell voltage-clamp configuration to control the membrane potential (typically at -60 or -70 mV) and record transmembrane currents.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH. Mg²⁺ is omitted to prevent voltage-dependent channel block.

-

Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Experimental Procedure:

-

Establish a stable whole-cell recording from a target cell.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

Once a stable baseline response is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.

-

Record the peak inward current at each Con-G concentration.

-

-

Data Analysis:

-

Normalize the current response at each Con-G concentration to the maximal current evoked in the absence of the peptide.

-

Plot the normalized current as a function of Con-G concentration and fit the data with a logistic function to determine the IC₅₀ value.

-

Intracellular Calcium Imaging

This method provides a functional readout of NMDA receptor activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i), a key downstream event of channel opening.

Objective: To visualize and quantify the inhibition of NMDA-induced calcium influx by this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture primary neurons on glass-bottom dishes.

-

Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C.

-

Wash cells to remove excess extracellular dye.

-

-

Imaging Setup:

-

Use an inverted fluorescence microscope equipped with a fast-switching light source, appropriate filters, and a sensitive camera.

-

For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (340 nm and 380 nm). The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to [Ca²⁺]i.

-

-

Experimental Procedure:

-

Mount the dish on the microscope stage and perfuse with a physiological saline solution.

-

Acquire a baseline fluorescence recording.

-

Stimulate the cells with a solution containing NMDA and glycine to induce a rise in [Ca²⁺]i.

-

After a washout period, pre-incubate the cells with this compound for several minutes.

-

Co-apply NMDA/glycine and Con-G, and record the resulting change in [Ca²⁺]i.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or ratio relative to the baseline.

-

Compare the peak response in the presence and absence of Con-G to determine the percentage of inhibition.

-

References

A Technical Guide to the Neuroprotective Effects of Conantokin-G

Audience: Researchers, scientists, and drug development professionals.

Abstract: Conantokin-G (Con-G) is a 17-amino acid peptide originally isolated from the venom of the marine cone snail, Conus geographus.[1][2] It functions as a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting those containing the GluN2B (formerly NR2B) subunit.[1][3] This selectivity is believed to contribute to its favorable neuroprotective profile in various preclinical models of neurological disorders, including ischemic stroke, epilepsy, and pain, by mitigating the excitotoxic cascade initiated by excessive NMDA receptor activation.[4] This document provides a technical overview of the preliminary studies on this compound's neuroprotective effects, detailing its mechanism of action, summarizing quantitative data from key experiments, outlining experimental protocols, and visualizing associated cellular pathways and workflows.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily by antagonizing NMDA receptors (NMDARs). Unlike broad-spectrum NMDAR antagonists that have failed in clinical trials due to significant side effects, Con-G's specificity for the GluN2B subunit offers a more targeted approach.

The peptide acts as a competitive antagonist at the NMDA binding site. Studies using whole-cell voltage-clamp recordings have shown that Con-G produces a rightward shift in the concentration-response curve for NMDA in oocytes expressing NR1a/NR2B receptors, which is characteristic of competitive inhibition. Its action is particularly focused on extrasynaptic NMDARs, which are rich in GluN2B subunits and are strongly implicated in excitotoxic cell death pathways. By selectively inhibiting these receptors, Con-G prevents excessive calcium (Ca²⁺) influx, a critical trigger for neuronal injury and apoptosis following an excitotoxic insult.

Caption: Mechanism of this compound selectively antagonizing the GluN2B subunit of the NMDA receptor.

Quantitative Data on Bioactivity and Efficacy

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from preliminary studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Assay System | Parameter Measured | Con-G Concentration (IC₅₀) | Reference |

| Cultured Murine Cortical Neurons | NMDA-evoked currents | 480 nM | |

| Rat Cerebellar Slices | NMDA-induced cGMP elevation | 171 nM | |

| HEK-293 Cells (GluN1a/GluN2B) | Glutamate/glycine-evoked currents | Potent Inhibition (IC₅₀ not specified) | |

| HEK-293 Cells (GluN1a/GluN2A) | Glutamate/glycine-evoked currents | No substantial effect |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Insult | Administration | Key Outcomes | Reference |

| Male Sprague-Dawley Rat | Middle Cerebral Artery Occlusion (MCAO) | Intrathecal injection (2 µM) post-MCAO | - Dramatic decrease in brain infarct size and swelling. - Significant recovery of neurological deficits at 26 hr. - Decreased neurodegeneration and calcium microdeposits. |

Implicated Neuroprotective Signaling Pathways

The neuroprotective action of this compound extends beyond the direct blockade of ion influx. It modulates intracellular signaling cascades that determine cell fate. Activation of synaptic NMDARs is generally linked to pro-survival pathways, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB). Conversely, overactivation of extrasynaptic GluN2B-containing NMDARs, as seen in ischemia, shuts down these survival signals and promotes cell death.

Studies have shown that by selectively inhibiting extrasynaptic NMDARs, Con-G restores the activity of these pro-survival pathways. Its administration following an ischemic event has been associated with enhanced levels of activated ERK1/2 and CREB, increased mitochondrial viability, and an increase in the anti-apoptotic protein Bcl-2.

Caption: Con-G restores pro-survival signaling by blocking extrasynaptic NMDAR-mediated excitotoxicity.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.

In Vivo Ischemic Stroke Model

A common model to test neuroprotective agents against stroke is Middle Cerebral Artery Occlusion (MCAO) in rodents.

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Isoflurane is used to anesthetize the animals during surgery.

-

Occlusion Procedure: Ischemia is induced by inserting a 4-0 silicon-coated monofilament occluder into the external carotid artery and advancing it to occlude the middle cerebral artery. The filament is typically kept in place for 2 hours.

-

Reperfusion: After the occlusion period, the animal is re-anesthetized, and the filament is retracted to allow for blood flow to be restored (reperfusion).

-

Drug Administration: this compound (e.g., a 2 µM dose) is administered via intrathecal (i.t.) injection after the induction of ischemia.

-

Assessment:

-

Neurological Deficits: Assessed at various time points (e.g., 4 and 26 hours post-insult) using established scoring systems.

-

Histological Analysis: Brains are sectioned and stained to measure infarct size (e.g., with TTC staining) and assess neuronal health and architecture (e.g., with Microtubule-Associated Protein 2 [MAP2] staining).

-

Caption: General experimental workflow for the in vivo MCAO model to test this compound's efficacy.

In Vitro Electrophysiology

Electrophysiological techniques are essential for characterizing the direct interaction of Con-G with NMDA receptors at the molecular and cellular levels.

-

Cell Preparations:

-

Cultured Neurons: Primary cortical or hippocampal neurons are harvested from embryonic rodents (e.g., E18 Sprague-Dawley rats or mice) and cultured for a period (e.g., 13-15 days in vitro) to allow for synapse development.

-

Xenopus Oocytes: Oocytes are injected with cRNA encoding specific NMDA receptor subunits (e.g., NR1a and NR2B) to express functional, recombinant receptors of a known composition.

-

-

Recording Technique:

-

Whole-Cell Voltage-Clamp: Used on cultured neurons to measure the currents flowing through the entire cell membrane in response to NMDA application, both in the presence and absence of this compound.

-

Two-Electrode Voltage-Clamp: Used on Xenopus oocytes to record the activity of the expressed recombinant receptors.

-

-

Experimental Procedure: A baseline current is established by applying NMDA. This compound is then applied to the bath, and the change in the NMDA-evoked current is measured to determine the extent of inhibition and calculate parameters like IC₅₀.

Calcium Influx Measurement

To assess the functional consequence of NMDAR blockade, intracellular calcium levels are monitored.

-

Cell Preparation: Primary rat hippocampal neurons (DIV 13-15) are used.

-

Methodology:

-

Cells are loaded with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

-